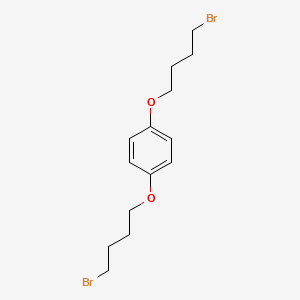
1,4-Bis(4-bromobutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-bromobutoxy)benzene is a useful research compound. Its molecular formula is C14H20Br2O2 and its molecular weight is 380.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Properties and Synthesis
The synthesis of 1,4-bis(4-bromobutoxy)benzene typically involves the reaction of resorcinol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting compound exhibits crystallographic inversion symmetry, and its structure has been detailed through X-ray crystallography, revealing weak C—H⋯π interactions that contribute to its solid-state packing .
Applications in Material Science
Polymer Chemistry:
- Thermal Stability: The incorporation of this compound into polymer matrices can enhance thermal stability due to the presence of bromine atoms, which can act as flame retardants.
- Liquid Crystals: This compound has potential applications in the development of liquid crystal displays (LCDs) due to its ability to form ordered structures that can manipulate light.
Nanocomposites:
- Nanofillers: When used as a nanofiller in polymer composites, it can improve mechanical properties and thermal resistance. Studies have shown that such composites exhibit enhanced tensile strength and flexibility compared to their unfilled counterparts.
Applications in Organic Electronics
Conductive Materials:
- Organic Photovoltaics: this compound can be utilized in the fabrication of organic photovoltaic cells. Its structural features allow for effective charge transport, which is crucial for enhancing the efficiency of solar cells.
- Organic Light Emitting Diodes (OLEDs): The compound's electron-donating characteristics make it suitable for use in OLEDs, where it can improve light emission efficiency.
Medicinal Chemistry Applications
Antimicrobial Activity:
- Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. Research is ongoing to explore its efficacy against various bacterial strains.
Drug Delivery Systems:
- The bromobutoxy groups may facilitate the development of drug delivery systems where controlled release mechanisms are required. Such systems can be engineered to target specific tissues or cells within the body.
Case Studies and Research Findings
Propiedades
Número CAS |
66619-91-8 |
|---|---|
Fórmula molecular |
C14H20Br2O2 |
Peso molecular |
380.11 g/mol |
Nombre IUPAC |
1,4-bis(4-bromobutoxy)benzene |
InChI |
InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |
Clave InChI |
KTOGCLNNHBUUOX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCCCBr)OCCCCBr |
SMILES canónico |
C1=CC(=CC=C1OCCCCBr)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















